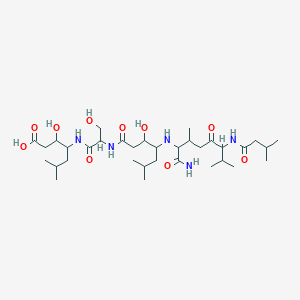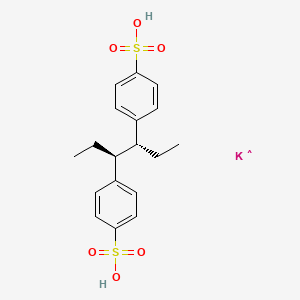![molecular formula C24H20O8 B12299758 3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one](/img/structure/B12299758.png)
3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kielcorin is an organic compound with the chemical formula C24H20O8 and a molecular weight of 436.41 g/mol . It is a xanthone derivative that exhibits various biological activities, including antibacterial, anti-inflammatory, and hepatoprotective properties . Kielcorin is known for its ability to inhibit respiratory burst in human neutrophils and prevent lipid peroxidation in rat hepatocytes .
Preparation Methods
Kielcorin can be synthesized through a series of chemical reactions involving appropriate starting materials and reagents. One common synthetic route involves the reaction of suitable compounds such as amino acids with reagents like acids or acid anhydrides . The reaction conditions, including temperature, reaction time, and chemical environment, must be carefully controlled to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Kielcorin undergoes various chemical reactions, including:
Oxidation: Kielcorin can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert Kielcorin into its reduced forms.
Substitution: Kielcorin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Kielcorin has a wide range of scientific research applications, including:
Chemistry: Kielcorin is used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: Kielcorin’s antibacterial and anti-inflammatory properties make it a subject of interest in biological research.
Medicine: Kielcorin’s hepatoprotective activity has potential therapeutic applications.
Industry: Kielcorin can be used as a dye, catalyst, or raw material in the synthesis of specific organic compounds.
Mechanism of Action
Kielcorin exerts its effects through several mechanisms:
Antibacterial Activity: Kielcorin inhibits the growth of bacterial strains by interfering with their cellular processes.
Anti-inflammatory Activity: Kielcorin inhibits the respiratory burst in human neutrophils, reducing the production of reactive oxygen species and inflammation.
Hepatoprotective Activity: Kielcorin prevents lipid peroxidation and cell death in rat hepatocytes by scavenging free radicals and protecting cellular membranes.
Comparison with Similar Compounds
Kielcorin is unique among xanthone derivatives due to its specific biological activities and chemical properties. Similar compounds include:
3,4-Dihydroxy-2-methoxyxanthone: Exhibits similar hepatoprotective activity but differs in its chemical structure.
2,3-Dihydroxy-4-methoxyxanthone: Another xanthone derivative with comparable biological activities.
Trans-isoKielcorin B: A structural isomer of Kielcorin with similar but distinct biological properties.
Kielcorin’s uniqueness lies in its specific combination of antibacterial, anti-inflammatory, and hepatoprotective activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8/c1-28-17-9-12(7-8-15(17)26)21-19(11-25)31-24-22-14(10-18(29-2)23(24)32-21)20(27)13-5-3-4-6-16(13)30-22/h3-10,19,21,25-26H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBDQYXCSFVISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299679.png)
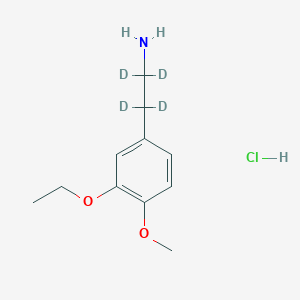

![2-[[1-[7-But-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoic acid](/img/structure/B12299694.png)
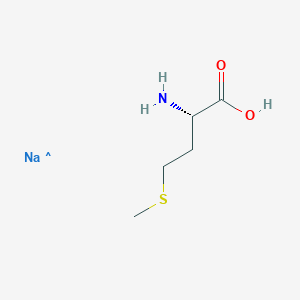
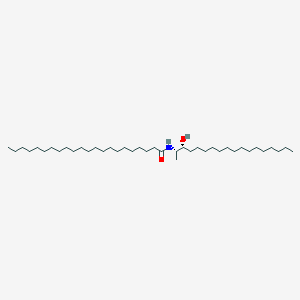
![4-[[2-[1-Acetyloxy-3-[[2-[(1,4-dimethylpiperidine-2-carbonyl)amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid](/img/structure/B12299718.png)
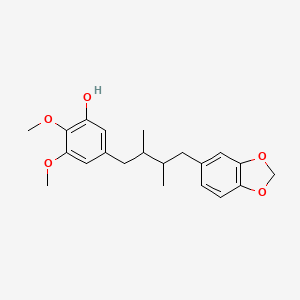
![2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide](/img/structure/B12299733.png)
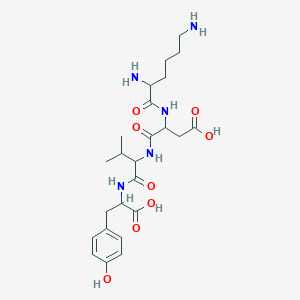

![L-Prolinamide, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-alanyl-L-alanyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (S)-(9CI)](/img/structure/B12299756.png)
